molecular formula C14H15NOS B7779359 2-(4-tert-Butylbenzoyl)thiazole

2-(4-tert-Butylbenzoyl)thiazole

Cat. No.: B7779359
M. Wt: 245.34 g/mol
InChI Key: XYZUHENVSWZFRZ-UHFFFAOYSA-N
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Description

2-(4-tert-Butylbenzoyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of a tert-butyl group attached to the benzoyl moiety, which is further connected to the thiazole ring. The molecular formula of this compound is C16H24O2 .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylbenzoyl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(4-tert-Butylbenzoyl)thiazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(4-tert-Butylbenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in various biochemical interactions. For instance, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylbenzoyl)thiazole is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets, distinguishing it from other thiazole derivatives.

Properties

IUPAC Name

(4-tert-butylphenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZUHENVSWZFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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